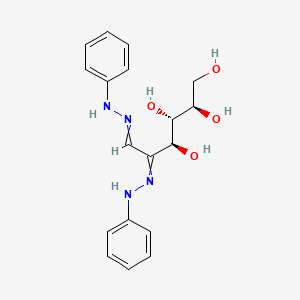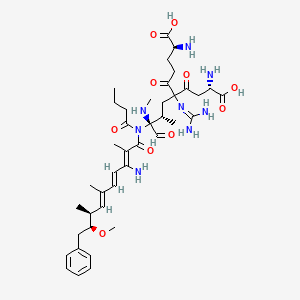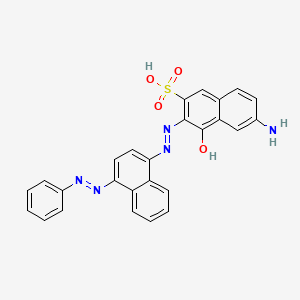
1,3-Dibenzyl-5-phenyl-5-n-butyl-1,3,5-diazaphosphorinanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibenzyl-5-phenyl-5-n-butyl-1,3,5-diazaphosphorinanium bromide: is a complex organic compound that belongs to the class of diazaphosphorinanium salts This compound is characterized by its unique structure, which includes benzyl, phenyl, and butyl groups attached to a diazaphosphorinanium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibenzyl-5-phenyl-5-n-butyl-1,3,5-diazaphosphorinanium bromide typically involves the reaction of appropriate benzyl, phenyl, and butyl precursors with a diazaphosphorinanium core under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions. The reaction may also require the use of catalysts or reagents such as triethylamine or sodium hydride to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure the efficient and consistent production of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent addition are crucial for optimizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibenzyl-5-phenyl-5-n-butyl-1,3,5-diazaphosphorinanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products, depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
1,3-Dibenzyl-5-phenyl-5-n-butyl-1,3,5-diazaphosphorinanium bromide has several scientific research applications, including:
Chemistry: Used as a reagent or catalyst in organic synthesis, particularly in the formation of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1,3-Dibenzyl-5-phenyl-5-n-butyl-1,3,5-diazaphosphorinanium bromide involves its interaction with molecular targets and pathways. The compound may act as a catalyst or reagent, facilitating specific chemical transformations. Its molecular structure allows it to interact with various substrates, promoting reactions through mechanisms such as nucleophilic or electrophilic catalysis. The specific pathways involved depend on the nature of the reaction and the substrates used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dibenzyl-5-phenyl-1,3,5-diazaphosphorinanium chloride
- 1,3-Dibenzyl-5-phenyl-1,3,5-diazaphosphorinanium iodide
- 1,3-Dibenzyl-5-phenyl-1,3,5-diazaphosphorinanium fluoride
Uniqueness
1,3-Dibenzyl-5-phenyl-5-n-butyl-1,3,5-diazaphosphorinanium bromide is unique due to its specific combination of benzyl, phenyl, and butyl groups attached to the diazaphosphorinanium core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and catalysis. The presence of the bromide ion also influences its reactivity and interactions with other molecules, distinguishing it from similar compounds with different halide ions.
Propriétés
Numéro CAS |
85684-46-4 |
|---|---|
Formule moléculaire |
C27H34BrN2P |
Poids moléculaire |
497.4 g/mol |
Nom IUPAC |
1,3-dibenzyl-5-butyl-5-phenyl-1,3,5-diazaphosphinan-5-ium;bromide |
InChI |
InChI=1S/C27H34N2P.BrH/c1-2-3-19-30(27-17-11-6-12-18-27)23-28(20-25-13-7-4-8-14-25)22-29(24-30)21-26-15-9-5-10-16-26;/h4-18H,2-3,19-24H2,1H3;1H/q+1;/p-1 |
Clé InChI |
HCXBKULFHDJBEV-UHFFFAOYSA-M |
SMILES canonique |
CCCC[P+]1(CN(CN(C1)CC2=CC=CC=C2)CC3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


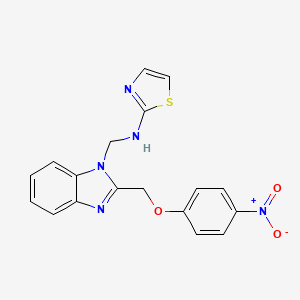
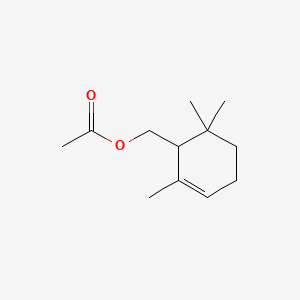
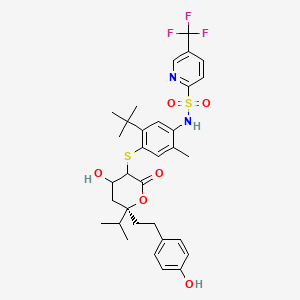
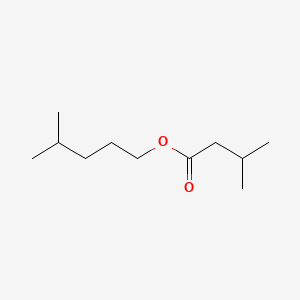


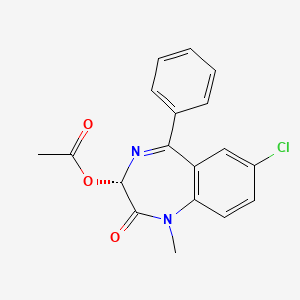

![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trifluoromethanesulfonate](/img/structure/B12763925.png)
